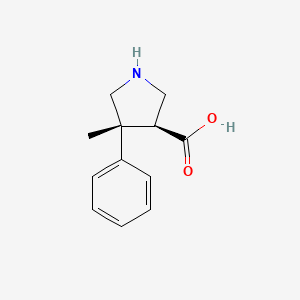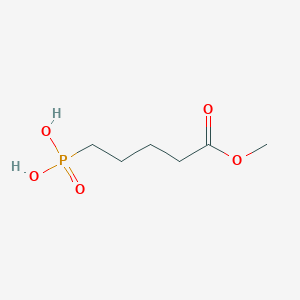
Methyl 5-phosphonopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-phosphonopentanoate is a chemical compound with the molecular formula C6H13O5P. It is known for its role as a selective antagonist of N-methyl-D-aspartate receptors, which are crucial in synaptic transmission and plasticity in the central nervous system .
Preparation Methods
Methyl 5-phosphonopentanoate can be synthesized through various methods. One common synthetic route involves the esterification of 5-phosphonopentanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 5-phosphonopentanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into various phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-phosphonopentanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: It serves as a tool to study the function of N-methyl-D-aspartate receptors in various biological processes.
Medicine: Research involving this compound has implications for understanding neurological disorders and developing potential treatments.
Industry: It is utilized in the production of specialized chemicals and materials that require phosphonate functionalities
Mechanism of Action
Methyl 5-phosphonopentanoate exerts its effects by competitively inhibiting the binding of glutamate to N-methyl-D-aspartate receptors. This inhibition prevents the activation of these receptors, thereby blocking synaptic transmission and plasticity associated with them . The molecular targets involved include the glutamate binding site on the N-methyl-D-aspartate receptor subunits.
Comparison with Similar Compounds
Methyl 5-phosphonopentanoate is similar to other phosphonate compounds such as 2-amino-5-phosphonopentanoic acid and 2-amino-7-phosphonoheptanoic acid. it is unique in its specific structure and selective inhibition of N-methyl-D-aspartate receptors . Other similar compounds include:
2-amino-5-phosphonopentanoic acid: Another selective N-methyl-D-aspartate receptor antagonist.
2-amino-7-phosphonoheptanoic acid: A longer-chain phosphonate with similar inhibitory properties.
Properties
Molecular Formula |
C6H13O5P |
|---|---|
Molecular Weight |
196.14 g/mol |
IUPAC Name |
(5-methoxy-5-oxopentyl)phosphonic acid |
InChI |
InChI=1S/C6H13O5P/c1-11-6(7)4-2-3-5-12(8,9)10/h2-5H2,1H3,(H2,8,9,10) |
InChI Key |
XOSOVFXAFVIERT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


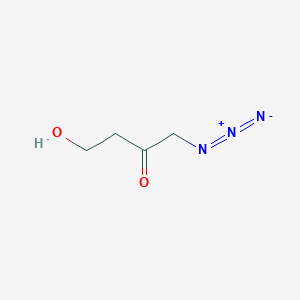
![(1R,5S,6r)-3-Benzyl-6-(chloromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11753805.png)
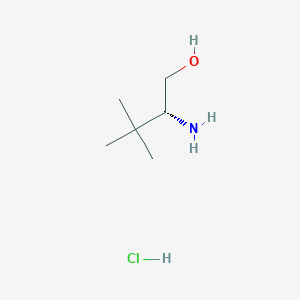
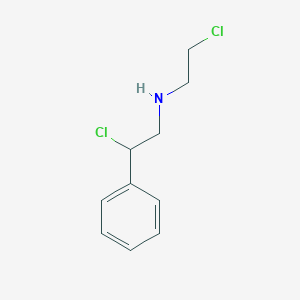
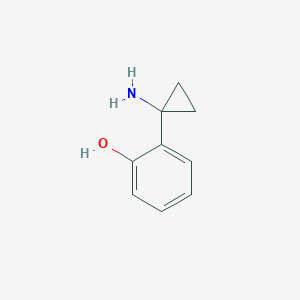
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11753840.png)
![({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid](/img/structure/B11753854.png)
![tert-Butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11753860.png)
![(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B11753864.png)
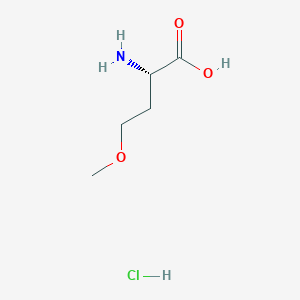
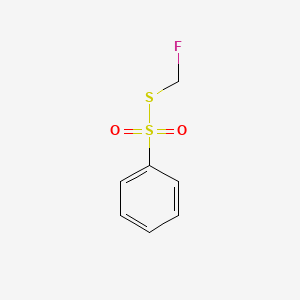
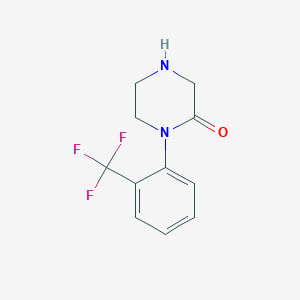
![1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one](/img/structure/B11753874.png)
